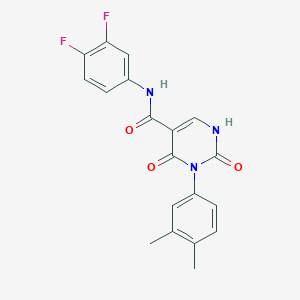

N-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a central pyrimidine ring substituted with two oxo groups at positions 2 and 2. The 5-carboxamide moiety is linked to a 3,4-difluorophenyl group, while the 3-position of the pyrimidine ring is substituted with a 3,4-dimethylphenyl group. The fluorine atoms and methyl groups likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3/c1-10-3-5-13(7-11(10)2)24-18(26)14(9-22-19(24)27)17(25)23-12-4-6-15(20)16(21)8-12/h3-9H,1-2H3,(H,22,27)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUDBNHPRGIOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the tetrahydropyrimidine class and features a complex structure with multiple substituents that may influence its biological activity. The presence of difluorophenyl and dimethylphenyl groups is noteworthy as these modifications can significantly affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, analogs of related compounds have shown significant activity against colon cancer cell lines with IC50 values in the low nanomolar range (e.g., 0.6 nM) .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Similar structures have been evaluated as glycogen phosphorylase inhibitors, demonstrating low nanomolar inhibition .

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from studies include:

- Substituent Effects : The introduction of electron-withdrawing groups like fluorine enhances potency by improving binding affinity to target proteins. For example, compounds with trifluoromethyl groups exhibited increased activity compared to their non-fluorinated counterparts .

- Hydrophobic Interactions : The hydrophobic nature of the dimethylphenyl group contributes to favorable interactions within the active site of enzymes, enhancing inhibitory effects .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

- Colon Cancer Cell Line Study : An investigation into a series of tetrahydropyrimidine derivatives revealed that modifications at the 3-position significantly impacted cytotoxicity against HCT116 cells. The most potent analog demonstrated an IC50 of 0.6 nM .

- Glycogen Phosphorylase Inhibition : A study on substituted triazole derivatives indicated that specific structural modifications could lead to enhanced inhibition of glycogen phosphorylase, a key enzyme in glucose metabolism . This suggests potential utility in metabolic disorders.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit promising anticancer properties. Research has shown that derivatives of tetrahydropyrimidines can inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation and survival. For instance, the compound's structural features allow it to interact effectively with protein targets implicated in cancer progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that certain tetrahydropyrimidine derivatives possess activity against a range of bacterial and fungal pathogens. This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The potential application of this compound in treating conditions such as Alzheimer's disease is an area of active investigation.

Agricultural Science

Pesticidal Applications

this compound's structural characteristics make it a candidate for development as a pesticide. Its efficacy against specific pests can be enhanced through chemical modifications to improve its bioactivity and reduce toxicity to non-target organisms. Field trials are necessary to evaluate its effectiveness and environmental impact.

Herbicide Development

The compound's ability to inhibit certain enzymatic pathways in plants may lead to its use as a herbicide. Research into its mechanism of action could provide insights into how it can selectively target weed species while minimizing harm to crops.

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Such materials could find applications in coatings and composites.

Nanotechnology Applications

The compound may also play a role in nanotechnology. Its ability to form stable complexes with metal ions can be exploited in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Physical Properties of Selected Analogues

Key Observations:

- Substituent Impact on Solubility : Fluorine and methyl groups enhance lipophilicity, while methoxy groups (e.g., in and ) may improve solubility in polar solvents.

- Biological Activity : The carboxylic acid derivative (3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) shows moderate binding affinity (-8.7 kcal/mol) as a kynurenine formamidase inhibitor, suggesting that the target compound’s carboxamide group might enhance stability or affinity .

Q & A

Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

- Cyclocondensation : Reacting substituted β-keto esters or amides with urea/thiourea derivatives under acidic (e.g., acetic acid) or solvent-free conditions to form the tetrahydropyrimidine core .

- Substituent Introduction : Fluorine and methyl groups are introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, 3,4-difluoroaniline can be coupled to the pyrimidine core using carbodiimide-mediated amidation .

- Optimization : Reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst (e.g., p-toluenesulfonic acid) significantly impact yield. Monitor progress via TLC and purify by recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions and regiochemistry. For instance, the difluorophenyl group shows distinct splitting patterns (e.g., doublets for aromatic protons at δ 7.2–7.8 ppm) .

- FT-IR : Validate carbonyl groups (C=O stretching at ~1700 cm⁻¹) and amide bonds (N–H bending at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray Crystallography (if applicable): Resolve conformational ambiguities, such as the planarity of the pyrimidine ring .

Advanced Research Questions

Q. How do electronic effects of fluorine and methyl substituents influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Fluorine : The electron-withdrawing nature of fluorine increases electrophilicity of adjacent carbonyl groups, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes). This can be studied via Hammett plots or computational electrostatic potential maps .

- Methyl Groups : Steric hindrance from 3,4-dimethylphenyl may reduce binding affinity but improve metabolic stability. Compare activity of analogs with/without methyl groups using SAR studies .

- Experimental Validation : Synthesize analogs (e.g., replacing fluorine with chlorine or methyl with ethyl) and assay activity in target systems (e.g., kinase inhibition assays) .

Q. How can computational methods like DFT predict conformational stability or target interactions?

- Methodological Answer :

- Conformational Analysis : Use DFT (e.g., B3LYP/6-31G*) to model the lowest-energy conformation. Compare with X-ray data (e.g., dihedral angles of the difluorophenyl group) .

- Docking Studies : Employ software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Validate predictions with mutagenesis or crystallography .

- ADMET Prediction : Tools like SwissADME estimate solubility and permeability, guiding structural modifications for improved pharmacokinetics .

Q. How should researchers address contradictions in reported biological data for structurally similar compounds?

- Methodological Answer :

- Systematic SAR Comparison : Tabulate activity data for analogs with varying substituents (e.g., methoxy vs. methyl groups) to identify critical pharmacophores .

- Replicate Assays : Control variables (e.g., cell line, incubation time) to isolate discrepancies. For example, conflicting cytotoxicity data may arise from differences in assay protocols .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to discern trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.